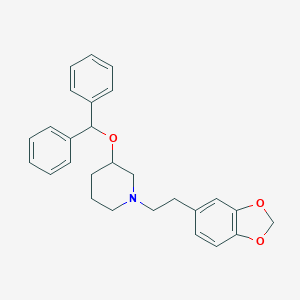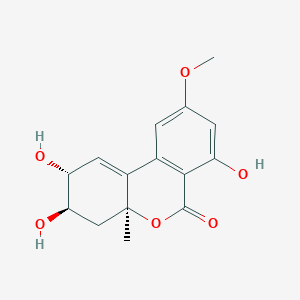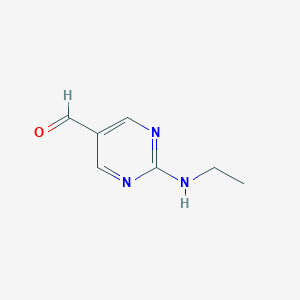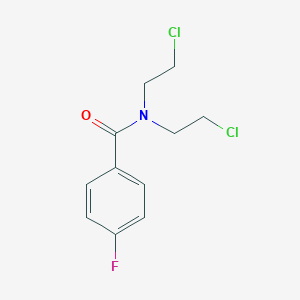
Mth-DL-glutamine
Descripción general
Descripción
Mth-DL-glutamine is a synthetic derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. Glutamine is known for its involvement in protein synthesis, nitrogen transport, and as a precursor for the synthesis of other amino acids and nucleotides. This compound is utilized in research and industrial applications due to its unique properties and potential benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mth-DL-glutamine involves the reaction of L-glutamine with methanol under acidic conditions to form methyl L-glutamine. This intermediate is then racemized to produce this compound. The reaction conditions typically include the use of an acid catalyst such as hydrochloric acid and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction is monitored closely to optimize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Mth-DL-glutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glutamic acid and other by-products.
Reduction: It can be reduced to form glutamine derivatives with different functional groups.
Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include glutamic acid, substituted glutamine derivatives, and other amino acid analogs .
Aplicaciones Científicas De Investigación
Mth-DL-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other amino acids and peptides.
Biology: this compound is used in cell culture media to study cell metabolism and growth.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cancer and immune disorders.
Industry: this compound is used in the production of dietary supplements and as a component in various biochemical assays
Mecanismo De Acción
Mth-DL-glutamine exerts its effects through several mechanisms:
Metabolic Pathways: It is involved in the tricarboxylic acid cycle, providing energy and precursors for biosynthesis.
Molecular Targets: this compound targets enzymes such as glutaminase, which converts glutamine to glutamate, and glutamine synthetase, which synthesizes glutamine from glutamate and ammonia.
Pathways Involved: It plays a role in nitrogen metabolism, redox homeostasis, and the synthesis of nucleotides and amino acids
Comparación Con Compuestos Similares
L-Glutamine: The natural form of glutamine, widely used in research and clinical applications.
Methyl L-Glutamine: An intermediate in the synthesis of Mth-DL-glutamine.
Glutamic Acid: A product of glutamine metabolism and a key component in various biochemical pathways.
Uniqueness: this compound is unique due to its synthetic origin and the presence of both D- and L-forms of glutamine. This racemic mixture provides distinct properties that are not observed in the natural L-glutamine, making it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQCJWXEAEPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






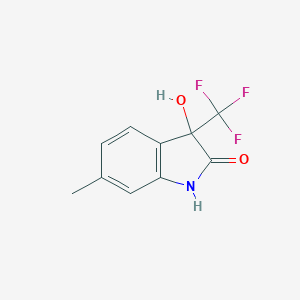
![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
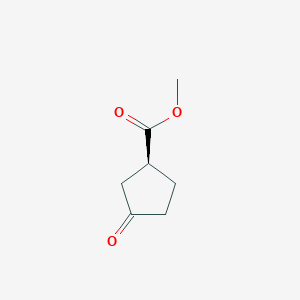
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
